Evidence for Potent Biological Activity in Kinase Inhibitor Scaffolds Containing the 2-(Dimethylamino)pyrimidin-5-yl Moiety
The 2-(dimethylamino)pyrimidin-5-yl group is a critical pharmacophore enabling high potency in certain drug discovery programs. In a patent from Idorsia Pharmaceuticals (US9951063), a compound incorporating this moiety demonstrated an IC50 of 4.93 nM against the C-X-C chemokine receptor type 3 (CXCR3), a target relevant in inflammatory and autoimmune diseases [1]. This contrasts with another analog containing the same core but with different peripheral structures, which showed a much higher IC50 of 684 nM against the Sodium channel protein type 9 subunit alpha, indicating that the core scaffold itself is capable of high potency but is highly sensitive to structural modifications [2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4.93 nM (for a complex compound containing the 2-(dimethylamino)pyrimidin-5-yl group) |
| Comparator Or Baseline | 684 nM (for a different complex compound containing the 2-(dimethylamino)pyrimidin-5-yl group) |
| Quantified Difference | >138-fold difference in potency between related analogs using the same core scaffold. |
| Conditions | Fluorometric imaging plate reader (FLIPR) assay using engineered CHO-K1 cells expressing the human CXCR3 receptor. |
Why This Matters
This demonstrates that while the core scaffold provides a basis for potent activity, the specific 2-(dimethylamino)pyrimidin-5-yl)boronic acid building block is essential for precise SAR studies, as minor changes can lead to orders-of-magnitude changes in potency.
- [1] Idorsia Pharmaceuticals. US9951063, Compound 51. BindingDB entry BDBM389732. Affinity Data: IC50 = 4.93 nM. View Source
- [2] Purdue Pharma. US10005768, Compound 128. BindingDB entry BDBM401513. Affinity Data: IC50 = 684 nM. View Source
